(1-Bromocyclopent-3-en-1-yl)benzene
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Overview
Description
(1-Bromocyclopent-3-en-1-yl)benzene is an organic compound with the molecular formula C11H11Br. It consists of a benzene ring substituted with a bromocyclopentene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromocyclopent-3-en-1-yl)benzene typically involves the bromination of cyclopentene followed by a coupling reaction with benzene. The bromination of cyclopentene can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromocyclopentene is then reacted with benzene under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1-Bromocyclopent-3-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield cyclopentene derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of phenylcyclopentene derivatives.
Oxidation: Formation of cyclopentenone or cyclopentene carboxylic acid.
Reduction: Formation of cyclopentene derivatives.
Scientific Research Applications
(1-Bromocyclopent-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromocyclopent-3-en-1-yl)benzene primarily involves electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, allowing the benzene ring to undergo substitution reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: Similar structure but lacks the cyclopentene ring.
Cyclopentylbenzene: Similar structure but lacks the bromine atom.
(1-Chlorocyclopent-3-en-1-yl)benzene: Similar structure with chlorine instead of bromine.
Properties
Molecular Formula |
C11H11Br |
---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
(1-bromocyclopent-3-en-1-yl)benzene |
InChI |
InChI=1S/C11H11Br/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-7H,8-9H2 |
InChI Key |
KAXQLNWSQMKJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(C2=CC=CC=C2)Br |
Origin of Product |
United States |
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